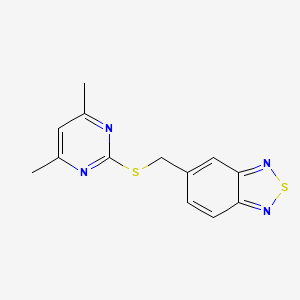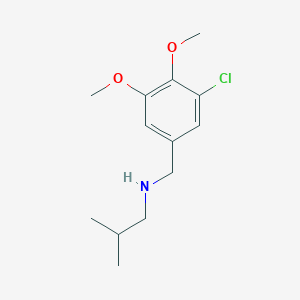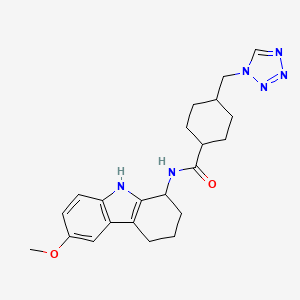
2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide is a complex organic compound that belongs to the class of benzothiadiazoles and pyrimidines. These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals. The unique structure of this compound, which includes both benzothiadiazole and pyrimidine moieties, makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,1,3-benzothiadiazole with 4,6-dimethyl-2-pyrimidinyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
化学反応の分析
Types of Reactions
2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices due to its photoluminescent properties.
作用機序
The mechanism of action of 2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact pathways and molecular targets can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog that lacks the pyrimidine moiety but shares similar electronic properties.
4,6-Dimethyl-2-pyrimidinyl sulfide: Another related compound that lacks the benzothiadiazole moiety.
Uniqueness
The combination of benzothiadiazole and pyrimidine moieties in 2,1,3-Benzothiadiazol-5-ylmethyl 4,6-dimethyl-2-pyrimidinyl sulfide imparts unique properties that are not present in the individual components. This makes the compound particularly valuable for applications that require specific electronic or photoluminescent characteristics.
特性
分子式 |
C13H12N4S2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C13H12N4S2/c1-8-5-9(2)15-13(14-8)18-7-10-3-4-11-12(6-10)17-19-16-11/h3-6H,7H2,1-2H3 |
InChIキー |
UXBVJRMNEQEREP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCC2=CC3=NSN=C3C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(6-methoxy-4-quinolinyl)methanol](/img/structure/B13373166.png)
![2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium](/img/structure/B13373168.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373173.png)

![2-chloro-N-(2-ethoxyphenyl)-5-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B13373184.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13373185.png)
![Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate](/img/structure/B13373191.png)

![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B13373210.png)
![6-(3,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373214.png)
![N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B13373216.png)
![2,2,3,3-tetramethyl-N-[2-(2-thienyl)ethyl]cyclopropanecarboxamide](/img/structure/B13373218.png)
![4-[(4-oxo-5-phenyl-1,4-dihydro-3H-pyrano[3,4-b]quinolin-3-ylidene)methyl]benzonitrile](/img/structure/B13373228.png)

